molecular formula C27H17F4N3O2S2 B381047 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 315693-09-5

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B381047
CAS No.: 315693-09-5
M. Wt: 555.6g/mol
InChI Key: JBTFKLRKYFQGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural elements include:

  • A thieno[2,3-d]pyrimidin-4-one scaffold with a 4-fluorophenyl group at position 5 and a phenyl group at position 3.
  • A sulfanyl linker at position 2, connected to an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17F4N3O2S2/c28-17-12-10-16(11-13-17)19-14-37-24-23(19)25(36)34(18-6-2-1-3-7-18)26(33-24)38-15-22(35)32-21-9-5-4-8-20(21)27(29,30)31/h1-14H,15H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTFKLRKYFQGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)SC=C3C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F4N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a thieno[2,3-d]pyrimidine derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C26H17F2N3O2S2
  • CAS Number : 2338844
  • Molar Mass : 515.62 g/mol

The structural complexity of this compound contributes to its interaction with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds in the thieno[2,3-d]pyrimidine class have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13 .
  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by modulating the expression of inflammatory mediators like COX-2 and iNOS in various cell models .
  • Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

Recent research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activities:

CompoundTargetIC50 (µM)Remarks
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamideAChE10.4Dual inhibitory effect on cholinesterases
Similar Thieno DerivativeMEK1/20.3 - 1.2Effective against leukemia cell lines
Other Thieno DerivativeCOX-2VariableAnti-inflammatory potential

Case Studies

  • Acute Leukemia Cell Lines : A study investigated the effects of a closely related thieno derivative on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated a significant reduction in cell viability at concentrations around 0.3 µM, suggesting potent anticancer properties .
  • Inflammation Models : In RAW264.7 cells, compounds similar to the target molecule demonstrated a marked decrease in the expression levels of inflammatory markers post-treatment, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thieno[2,3-d]pyrimidines indicates that modifications at specific positions on the aromatic rings significantly influence their biological activity:

  • Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and bioactivity against various targets.
  • Sulfanyl Group : The sulfanyl moiety is crucial for maintaining the structural integrity necessary for enzyme interactions.

Scientific Research Applications

Structural Characteristics

This compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a 4-fluorophenyl substituent. The presence of multiple functional groups, such as the sulfanyl group and acetamide moiety, enhances its chemical reactivity and potential biological activity. Its molecular formula is C27H17F4N3O2S2C_{27}H_{17}F_4N_3O_2S_2, and it has been identified with the Chemical Identifier (CID) 1742385 in PubChem.

Biological Activities

Research has indicated that compounds similar to 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound's structure suggests potential interactions with enzymes or receptors involved in cancer progression. Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Anti-fibrotic Properties :
    • There is emerging evidence supporting the anti-fibrotic activity of pyrimidine derivatives, indicating that this compound could be explored for therapeutic applications in conditions characterized by fibrosis .
  • Antiviral and Antimicrobial Activities :
    • Similar compounds have been documented to possess antiviral and antibacterial properties, suggesting that this compound could also exhibit such activities .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of related thieno[2,3-d]pyrimidine derivatives against various tumor cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, highlighting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Anti-fibrotic Activity

In vitro studies on pyrimidine derivatives demonstrated their ability to reduce fibrotic markers in cellular models of fibrosis. The mechanism appears to involve modulation of signaling pathways associated with fibrogenesis .

Activity TypeDescriptionReference
AnticancerInhibits growth in various tumor cell lines
Anti-fibroticReduces fibrotic markers in vitro
AntiviralExhibits activity against viral pathogens

Synthesis Overview

StepReagents UsedOutcome
Initial ReactionMalononitrile, aldehydesFormation of intermediates
CyclizationAcid catalystsThieno[2,3-d]pyrimidine core
FunctionalizationSulfanyl and acetamide groupsFinal product

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

The thieno[2,3-d]pyrimidinone core distinguishes the target compound from analogs with alternative fused-ring systems. Below is a comparison of key structural and physicochemical properties:

Table 1: Core Structure and Molecular Properties
Compound Name (Core Structure) Molecular Formula Molecular Weight Substituents Notable Features
Target Compound (thieno[2,3-d]pyrimidine) C₃₀H₁₈F₄N₃O₂S₂* ~579.6 4-Fluorophenyl, trifluoromethyl High fluorine content enhances lipophilicity
(thieno[3,2-d]pyrimidine) C₂₃H₂₀FN₃O₂S₂ 453.6 2-Fluorophenyl, isopropyl Positional isomerism alters electronic properties
(pyrimido[5,4-b]indole) C₂₀H₁₆F₃N₃O₃S 435.4 Methyl, trifluoromethoxyphenyl Indole-pyrimidine fusion increases π-π stacking potential
Example 83 (chromen-4-one) C₃₂H₂₇F₂N₅O₄ 591.6 Fluoro, isopropoxy Chromenone core with extended conjugation
Key Observations:

Positional Isomerism: The compound in shares a thienopyrimidine core but differs in ring fusion (3,2-d vs. 2,3-d), which may influence hydrogen-bonding patterns and crystal packing .

Core Flexibility: Chromenone-based analogs (Example 83) exhibit larger conjugated systems, which may enhance UV absorption but reduce solubility .

Functional Group Comparisons

Table 2: Substituent Impact on Physicochemical Properties
Compound Acetamide Substituent Impact on Properties
Target Compound 2-(Trifluoromethyl)phenyl High lipophilicity (logP ~5.2*), strong electron-withdrawing effects
2-Isopropylphenyl Moderate lipophilicity (logP ~4.1*), steric hindrance from isopropyl group
4-(Trifluoromethoxy)phenyl Balanced lipophilicity (logP ~4.5*), trifluoromethoxy enhances metabolic resistance
Example 83 Complex boronate intermediates Polar functional groups (e.g., dimethylamino) improve solubility but reduce membrane permeability
Key Observations:

Trifluoromethyl vs.

Steric Effects : The isopropyl group in may hinder interactions with flat binding pockets compared to the planar trifluoromethylphenyl group in the target compound .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with aryl isothiocyanates. For example, reacting 5-(4-fluorophenyl)-2-amino-thiophene-3-carboxamide with phenyl isothiocyanate in acetic acid under reflux yields the 4-oxo-3-phenylthieno[2,3-d]pyrimidine intermediate. Key parameters include:

  • Temperature : 80–100°C

  • Catalyst : Acetic acid (10–15% v/v)

  • Reaction Time : 6–8 hours

Hydrolysis and Alkylation of Ester Precursors

Ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes hydrolysis with sodium hydroxide (1:3 molar ratio) at 50–60°C to yield the corresponding carboxylic acid. Subsequent alkylation with chloroacetamide derivatives introduces the sulfanylacetamide side chain.

Functionalization of the Aryl Substituents

Fluorophenyl Group Installation

The 4-fluorophenyl group at position 5 is introduced via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst, 5-bromo-thieno[2,3-d]pyrimidine reacts with 4-fluorophenylboronic acid in dioxane/water (3:1) at 90°C.

  • Molar Ratio : 1:1.2 (bromide:boronic acid)

  • Yield : 78–85%

Trifluoromethylphenyl Acetamide Coupling

N-[2-(Trifluoromethyl)phenyl]acetamide is synthesized separately via amidation of 2-(trifluoromethyl)aniline with acetyl chloride in dichloromethane (DCM) using pyridine as a base. This intermediate is then coupled to the thieno[2,3-d]pyrimidine core via a sulfhydryl linkage.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates, achieving 15–20% higher yields compared to tetrahydrofuran (THF).

  • Temperature : Reactions above 100°C promote side reactions (e.g., desulfurization), whereas temperatures below 80°C result in incomplete conversions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for aryl boronic acids (TON > 200).

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in Suzuki reactions, reducing reaction times by 30%.

Analytical Characterization

Critical analytical data for verifying the compound’s structure include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic-H), 4.34 (s, 2H, SCH₂CO).

  • LC-MS : m/z 556.1 [M+H]⁺ (calculated 555.6).

  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Byproduct Formation

  • Desulfurization : Occurs at high temperatures (>110°C). Mitigated by maintaining reactions at 80–90°C and using nitrogen atmospheres.

  • Oxidation of Thiols : Addition of antioxidants (e.g., BHT) at 0.1–0.5% w/w prevents disulfide formation.

Scalability Issues

  • Column Chromatography : Replaced with recrystallization from ethanol/water (7:3) for industrial-scale purification.

  • Cost of Trifluoromethyl Reagents : Sourcing N-[2-(trifluoromethyl)phenyl]acetamide from specialized suppliers (e.g., AK Scientific) reduces synthesis costs by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Alkylation in DMF7295High reproducibility
Suzuki Coupling8598Efficient aryl introduction
Thiol-Epoxide6893Avoids palladium catalysts

Industrial-Scale Production Considerations

  • Batch vs. Flow Chemistry : Continuous flow systems reduce reaction times by 50% and improve heat dissipation.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers environmental toxicity while maintaining yields .

Q & A

Q. What are the key steps and challenges in synthesizing the compound?

The synthesis typically involves multi-step reactions, including cyclization of the thieno[2,3-d]pyrimidine core, introduction of sulfanyl and acetamide groups via nucleophilic substitution, and purification via column chromatography. Critical challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products and ensuring high purity (>95%) through HPLC or NMR validation .

Q. How is structural integrity confirmed after synthesis?

Spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl, trifluoromethylphenyl).
  • IR : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1} for the oxo group).
  • Mass Spectrometry : Validates molecular weight (e.g., calculated [M+H]+^+ = 532.1) .

Q. What in vitro assays are used for initial biological activity screening?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells).
  • Antimicrobial Screening : Broth microdilution to determine MIC against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} for EGFR or COX-2) .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test bases like triethylamine vs. DBU for thioether bond formation efficiency.
  • Temperature Control : Maintain 60–80°C during cyclization to minimize decomposition .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent IC50_{50} .
  • Target Selectivity Profiling : Screen against off-target kinases via high-throughput panels .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and compare bioactivity.
  • Computational Modeling : Perform molecular docking to predict binding affinities for targets like EGFR or tubulin.
  • Pharmacophore Mapping : Identify critical groups (e.g., sulfanyl linker) using QSAR tools .

Q. What methodologies characterize pharmacokinetic properties?

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : CYP450 inhibition screening.
  • Excretion : Radiolabeled compound tracking in rodent models.
    • Plasma Stability : Incubate with plasma at 37°C and measure degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.